An In-Depth Technical Guide to Methyl 2-(3,5-difluorophenyl)acetate for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Methyl 2-(3,5-difluorophenyl)acetate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(3,5-difluorophenyl)acetate, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, strategic importance in pharmaceutical design, synthesis methodologies, analytical characterization, and essential safety protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
Methyl 2-(3,5-difluorophenyl)acetate is a substituted phenylacetate ester. The strategic placement of two fluorine atoms on the phenyl ring significantly influences its physicochemical and biological properties.
Molecular Formula and Weight
The chemical structure of Methyl 2-(3,5-difluorophenyl)acetate consists of a 3,5-difluorophenyl group attached to the alpha-carbon of a methyl acetate moiety. This arrangement gives rise to the following molecular formula and weight:
| Attribute | Value |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.15 g/mol |
The molecular weight is calculated based on the atomic masses of the constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u).[1][2][3][][5]
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[6][7][8][9] The presence of the 3,5-difluoro substitution pattern in Methyl 2-(3,5-difluorophenyl)acetate is not arbitrary; it is a deliberate design element intended to modulate several key parameters.
-
Metabolic Stability: Fluorine's high electronegativity can alter the electronic properties of adjacent C-H bonds, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[10] This can lead to an increased half-life of the drug in the body.
-
Lipophilicity and Permeability: The strategic placement of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6][8]
-
Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.[8]
-
pKa Modulation: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility and pharmacokinetic profile.[6]
The following diagram illustrates the logical flow of how fluorine substitution impacts drug properties:
Caption: Impact of Fluorine Substitution on Drug Properties.
Synthesis of Methyl 2-(3,5-difluorophenyl)acetate
The synthesis of substituted phenylacetic acid esters like Methyl 2-(3,5-difluorophenyl)acetate can be approached through several established synthetic routes. A common and effective method involves the esterification of the corresponding carboxylic acid, 2-(3,5-difluorophenyl)acetic acid.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of Methyl 2-(3,5-difluorophenyl)acetate via Fischer esterification.
Materials:
-
2-(3,5-difluorophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3,5-difluorophenyl)acetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
The following diagram illustrates the general workflow for the synthesis and purification:
Caption: General Synthesis and Purification Workflow.
Alternative synthetic strategies may include palladium-catalyzed coupling reactions.[11] For instance, a Suzuki coupling of an appropriate aryl boronic acid with a haloacetate derivative could be employed.[11] Another approach involves the carbonylation of benzyl halides.[12]
Analytical Characterization
The structural confirmation and purity assessment of Methyl 2-(3,5-difluorophenyl)acetate are crucial. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl ester protons, a singlet for the methylene protons, and a characteristic multiplet pattern for the aromatic protons of the 3,5-difluorophenyl ring. The integration of these signals should correspond to the number of protons in each environment. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the methyl carbon, the methylene carbon, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).[13] |
| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms at the 3 and 5 positions. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight (186.15 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. C-F stretching vibrations will also be present. |
Safety and Handling
Fluorinated organic compounds require careful handling due to their potential reactivity and biological effects.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[14][15]
-
Hand Protection: Use appropriate chemical-resistant gloves.[14][15]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[14][15]
Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes.[14]
-
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
Methyl 2-(3,5-difluorophenyl)acetate is a valuable building block for the synthesis of more complex molecules in drug discovery and development. Its difluorinated phenyl moiety offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research.
References
-
Molecular Weight Calculator. [Link]
- Smith, J. et al. Synthesis of phenylacetic acid esters.
-
Kumar, A. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe. [Link]
-
C9H8Br2O2 molar mass. [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Process for preparing phenyl-acetic acid esters.
-
BMRB entry bmse000481 - Phenyl Acetate. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
-
Molar Mass Calculator. American Water Chemicals, Inc. [Link]
-
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733). Human Metabolome Database. [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Fluorine Safety. Purdue University. [Link]
-
Showing Compound Ethyl phenylacetate (FDB010560). FooDB. [Link]
-
Molecular Weight Calculator (Molar Mass). [Link]
Sources
- 1. omnicalculator.com [omnicalculator.com]
- 2. webqc.org [webqc.org]
- 3. Molar Mass Calculator - Molecular Weight Calculator [membranechemicals.com]
- 5. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. inventivapharma.com [inventivapharma.com]
- 12. researchgate.net [researchgate.net]
- 13. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
